6-Methoxy-1H-indazole-5-boronic acid
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Overview
Description
6-Methoxy-1H-indazole-5-boronic acid is a boronic acid derivative with a methoxy group attached to the indazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid group is known for its versatility in forming stable covalent bonds with diols, making it useful in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1H-indazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s success in the sm cross-coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign nature . These properties could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This is a crucial step in various synthetic processes, including the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, and the creation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by these environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 6-Methoxy-1H-indazole-5-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-indazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
6-Methoxy-1H-indazole-5-boronic acid has diverse applications in scientific research:
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
1H-Indazole-5-boronic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
Pinacol boronic esters: Used in similar coupling reactions but have different stability and reactivity profiles.
Uniqueness: 6-Methoxy-1H-indazole-5-boronic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its utility in specific chemical reactions and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(6-methoxy-1H-indazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJUPFLLEKHYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1OC)NN=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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